molecular formula C10H14N2O2 B289502 (E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid

(E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid

Cat. No.: B289502
M. Wt: 194.23 g/mol
InChI Key: ASLIHTRRQBWZBV-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid is a chemical compound with the molecular formula C10H14N2O2. It features an imidazole ring substituted with a butyl group at the 1-position and an acrylic acid moiety at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Mechanism of Action

The mechanism of action of (E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid involves its interaction with molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The acrylic acid moiety can participate in reactions with nucleophiles, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The longer alkyl chain may enhance its lipophilicity and ability to interact with hydrophobic regions of target molecules .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

(E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid

InChI

InChI=1S/C10H14N2O2/c1-2-3-6-12-7-9(11-8-12)4-5-10(13)14/h4-5,7-8H,2-3,6H2,1H3,(H,13,14)/b5-4+

InChI Key

ASLIHTRRQBWZBV-SNAWJCMRSA-N

Isomeric SMILES

CCCCN1C=C(N=C1)/C=C/C(=O)O

SMILES

CCCCN1C=C(N=C1)C=CC(=O)O

Canonical SMILES

CCCCN1C=C(N=C1)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.